molecular formula C23H19BrN4O4 B2621245 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1105234-54-5

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2621245
CAS No.: 1105234-54-5
M. Wt: 495.333
InChI Key: OANYENANZHPJFR-UHFFFAOYSA-N
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Description

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a combination of oxadiazole, pyridine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.

    Synthesis of the pyridine derivative: The oxadiazole intermediate is then reacted with 2-chloronicotinic acid under reflux conditions to form the pyridine derivative.

    Acetamide formation: Finally, the pyridine derivative is coupled with 2-methoxy-5-methylaniline in the presence of acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its oxadiazole moiety.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.

Industry

    Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Uniqueness

  • Bromine Substitution : The presence of a bromine atom on the phenyl ring can enhance the compound’s reactivity and binding affinity compared to its chloro or fluoro analogs.
  • Oxadiazole Ring : The oxadiazole ring imparts unique electronic properties, making the compound more versatile in various applications.

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O4/c1-14-5-10-19(31-2)18(12-14)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-32-22)15-6-8-16(24)9-7-15/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANYENANZHPJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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